molecular formula C9H6Cl2N2O B6265609 3-(2,3-dichlorophenyl)-1,2-oxazol-5-amine CAS No. 1020996-74-0

3-(2,3-dichlorophenyl)-1,2-oxazol-5-amine

Cat. No.: B6265609
CAS No.: 1020996-74-0
M. Wt: 229.1
InChI Key:
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Description

3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dichlorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,3-dichlorophenyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazole ring. The general reaction scheme is as follows:

    Starting Materials: 2,3-Dichlorophenyl isocyanate and hydroxylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The hydroxylamine is added dropwise to a solution of 2,3-dichlorophenyl isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dichlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenyl isocyanate: A precursor in the synthesis of 3-(2,3-dichlorophenyl)-1,2-oxazol-5-amine.

    2,3-Dichlorophenylpiperazine: Another compound with a dichlorophenyl group, used in the synthesis of various pharmaceuticals.

Uniqueness

This compound is unique due to its oxazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1020996-74-0

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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